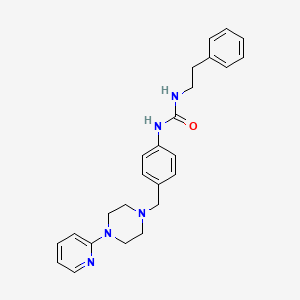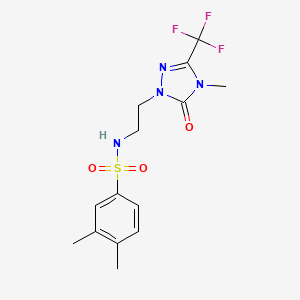
4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Chlorinated Compounds in Environmental Science
Chlorophenols, a group closely related to the chlorophenyl moiety in the query compound, have been extensively studied for their environmental impact. Krijgsheld and Gen (1986) evaluated the effects of chlorophenols on the aquatic environment, noting their moderate toxicity to mammalian and aquatic life and their persistence depending on environmental conditions (Krijgsheld & Gen, 1986). This research underscores the environmental implications of chlorinated organic compounds and their potential biodegradation pathways.
Applications in Water Treatment
The treatment of wastewater, especially from the pesticide industry, involves removing toxic pollutants including chlorophenols and related compounds. Goodwin et al. (2018) discussed the effectiveness of biological processes and activated carbon in removing these compounds, achieving up to 90% efficiency (Goodwin et al., 2018). This highlights the relevance of research on chlorophenyl derivatives for improving water treatment methodologies.
Synthetic Chemistry and Drug Development
In the realm of synthetic chemistry and drug development, the synthesis of compounds like (S)-clopidogrel, which features chlorophenyl groups, demonstrates the utility of chlorophenyl derivatives. Saeed et al. (2017) reviewed synthetic methods for (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, highlighting the demand for efficient synthetic routes due to its pharmaceutical significance (Saeed et al., 2017).
Environmental Toxicology
Research on the environmental fate and toxicity of DDT, a well-known chlorophenyl-containing compound, by Ricking and Schwarzbauer (2012), provides insights into the behavior of chlorinated organic pollutants. They discussed isomeric shifts and environmental stability, contributing to understanding the persistence and transformation of such compounds in nature (Ricking & Schwarzbauer, 2012).
properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-10-3-1-9(2-4-10)12(18)5-6-13(19)17-11-7-14(20)16-8-11/h1-4,11H,5-8H2,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQANZISVLTVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide](/img/structure/B2476724.png)

![2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2476728.png)
![3-{8-acetyl-7-methyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2476729.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476730.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2476738.png)

![N-(tert-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2476740.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476741.png)
